Methyl 2-(4-chlorothiophen-3-yl)-2-methylpropanoate
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Overview
Description
The compound Methyl 2-(4-chlorothiophen-3-yl)-2-methylpropanoate does not appear to be directly discussed in the provided papers. However, related compounds and methodologies can provide insight into the description of this compound. For instance, the first paper discusses a method for the quantitative determination of the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid, which shares some structural similarities with the compound .
Synthesis Analysis
While the provided papers do not directly address the synthesis of Methyl 2-(4-chlorothiophen-3-yl)-2-methylpropanoate, the first paper does mention the synthesis of a related compound, the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid, and its by-products. This suggests that similar synthetic routes may be applicable, involving esterification and chlorination reactions .
Molecular Structure Analysis
The second paper provides information on the millimeter-wave rotational spectra of 2-chloro-2-methylpropane, which is structurally related to the compound of interest. The study includes analysis of the ground and excited vibrational states, which could be relevant when considering the molecular structure analysis of Methyl 2-(4-chlorothiophen-3-yl)-2-methylpropanoate. The presence of chlorine in both compounds would result in similar quadrupole splitting effects .
Chemical Reactions Analysis
Neither of the provided papers directly discusses the chemical reactions of Methyl 2-(4-chlorothiophen-3-yl)-2-methylpropanoate. However, the first paper's discussion of the determination of by-products in the synthesis of a related compound suggests that there may be common reactive intermediates or side reactions that could also occur with the compound .
Physical and Chemical Properties Analysis
The papers do not provide specific information on the physical and chemical properties of Methyl 2-(4-chlorothiophen-3-yl)-2-methylpropanoate. However, the analysis of related compounds, such as the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid and 2-chloro-2-methylpropane, can give some indications. For example, the gas chromatographic method described in the first paper and the millimeter-wave spectra in the second paper suggest that similar analytical techniques could be used to determine the physical and chemical properties of the compound of interest .
Scientific Research Applications
Chemosensors for Fluoride Ions
A study by Ma et al. (2013) focused on the development of novel anion sensors that can selectively detect fluoride ions through colorimetric changes. These sensors, including compounds related to "Methyl 2-(4-chlorothiophen-3-yl)-2-methylpropanoate," display unique optical shifts upon fluoride ion addition due to the presence of phenolic hydroxyl and 1,3,4-oxadiazole units. This research highlights the potential of such compounds in environmental monitoring and analytical chemistry applications (Ma et al., 2013).
Corrosion Inhibition
Leçe et al. (2008) investigated Schiff base compounds, including those structurally similar to "Methyl 2-(4-chlorothiophen-3-yl)-2-methylpropanoate," for their potential as corrosion inhibitors. The study found that such compounds could significantly inhibit mild steel corrosion in acidic environments, indicating their usefulness in industrial applications to prolong the lifespan of metal structures (Leçe et al., 2008).
Antimicrobial Agents and Enzyme Inhibition
Research by Murugavel et al. (2016) on a compound structurally related to "Methyl 2-(4-chlorothiophen-3-yl)-2-methylpropanoate" demonstrated potential antimicrobial activity and the ability to inhibit penicillin-binding proteins. This suggests applications in developing new antibiotics or as a tool in studying bacterial resistance mechanisms (Murugavel et al., 2016).
Polymerization Processes
A study by Guillaneuf et al. (2010) introduced a compound similar to "Methyl 2-(4-chlorothiophen-3-yl)-2-methylpropanoate" as a photoinitiator in nitroxide-mediated photopolymerization processes. This highlights its application in material science, particularly in the development of polymers with specific properties for industrial or biomedical use (Guillaneuf et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-(4-chlorothiophen-3-yl)-2-methylpropanoate is primarily targeted towards HIF-1α prolyl hydroxylase .
Mode of Action
The compound Methyl 2-(4-chlorothiophen-3-yl)-2-methylpropanoate acts as an inhibitor of HIF-1α prolyl hydroxylase . By inhibiting this enzyme, it prevents the degradation of HIFs, thereby allowing these transcription factors to accumulate and activate the transcription of downstream hypoxia-responsive genes .
Biochemical Pathways
The inhibition of HIF-1α prolyl hydroxylase by Methyl 2-(4-chlorothiophen-3-yl)-2-methylpropanoate affects the hypoxia-inducible factor (HIF) pathway . This pathway is responsible for the cellular response to low oxygen conditions, and its activation leads to the transcription of several genes involved in angiogenesis, cell proliferation, and glucose metabolism .
Result of Action
The result of the action of Methyl 2-(4-chlorothiophen-3-yl)-2-methylpropanoate is the activation of the HIF pathway . This leads to the transcription of hypoxia-responsive genes, which can result in various cellular effects such as increased angiogenesis, cell proliferation, and changes in glucose metabolism .
properties
IUPAC Name |
methyl 2-(4-chlorothiophen-3-yl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-9(2,8(11)12-3)6-4-13-5-7(6)10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJBASQDCKXSKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC=C1Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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